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molecular formula C8H13NO2 B8786683 4-Morpholinobut-2-YN-1-OL CAS No. 4480-49-3

4-Morpholinobut-2-YN-1-OL

Cat. No. B8786683
M. Wt: 155.19 g/mol
InChI Key: MQFAHVUKHILUOM-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

To a solution of morpholine (4.36 g) in toluene (15 mL) was added 4-chlorobut-2-yn-1-ol (2.09 g) in toluene (5 mL). The solution was stirred at 85° C. for 3 hours. After cooling, the solid was filtered off. The filtrate was subjected to vacuum distillation to give the title compound.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl[CH2:8][C:9]#[C:10][CH2:11][OH:12]>C1(C)C=CC=CC=1>[O:4]1[CH2:5][CH2:6][N:1]([CH2:8][C:9]#[C:10][CH2:11][OH:12])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.09 g
Type
reactant
Smiles
ClCC#CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCN(CC1)CC#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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